2,4-Dinitrophenylhydrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Detection and Quantification of Carbonyl Groups

DNPH is a widely employed reagent for identifying and quantifying carbonyl groups (C=O) in various organic compounds, including aldehydes and ketones. When DNPH reacts with a carbonyl group, it forms a characteristic derivative called a 2,4-dinitrophenylhydrazone (DNP hydrazone). These derivatives possess distinct colors and specific absorption wavelengths, allowing researchers to detect and measure the original carbonyl content using techniques like UV-visible spectroscopy . This application is particularly valuable in:

- Protein research: Measuring protein oxidation, a crucial process linked to aging and various diseases .

- Food science: Analyzing the presence and quantity of carbonyl compounds in food products, which can impact their quality and safety .

- Organic chemistry: Identifying and characterizing unknown organic compounds based on their carbonyl content .

Studying Antioxidant Activity

DNPH has been explored for its potential antioxidant properties, meaning its ability to scavenge free radicals. Studies suggest that DNPH and its metal complexes can exhibit varying degrees of antioxidant activity, potentially due to their interaction with free radicals . While further research is needed to fully understand its potential as an antioxidant, this application holds promise for:

- Developing new antioxidant therapies: Exploring DNPH or its derivatives for their potential therapeutic applications in conditions associated with oxidative stress .

- Understanding the mechanisms of antioxidant action: Investigating the interaction of DNPH with free radicals to elucidate the underlying mechanisms of its antioxidant activity.

Environmental Remediation

DNPH shows promise in the field of environmental remediation, particularly for the degradation of pollutants like organic dyes and nitroaromatic compounds. Recent studies have explored the use of catalysts containing DNPH to effectively break down these harmful contaminants . This research holds significant potential for:

- Developing new strategies for pollutant removal: Exploring the use of DNPH-based catalysts for the efficient and environmentally friendly degradation of various pollutants.

- Addressing environmental pollution: Contributing to the development of sustainable solutions for cleaning up contaminated environments.

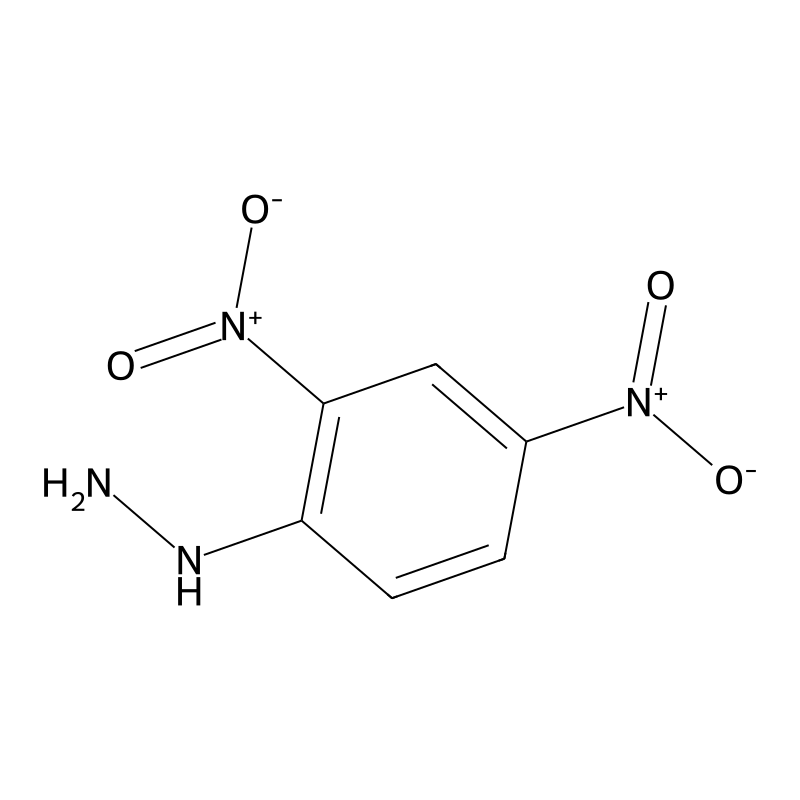

2,4-Dinitrophenylhydrazine is a chemical compound with the formula C₆H₃(N₂O₂)NHNH₂. It is a yellow to orange crystalline solid, often referred to as Brady’s reagent, primarily used in organic chemistry for the identification of carbonyl compounds such as aldehydes and ketones. The compound is notable for its ability to form stable derivatives with carbonyl groups, allowing for easy identification and characterization of these compounds through melting point analysis of the resulting hydrazones .

DNPH is a hazardous material and should be handled with appropriate precautions. Here are some key safety concerns:

- Toxicity: DNPH is toxic if inhaled, ingested, or absorbed through the skin. It can cause irritation to the eyes, skin, and respiratory system.

- Flammability: DNPH is not highly flammable but can decompose upon heating, releasing toxic fumes [].

- Reactivity: Dry DNPH is shock and friction sensitive and can explode. It is usually supplied commercially as a wet solution to minimize this risk [].

The primary reaction involving 2,4-dinitrophenylhydrazine is its condensation reaction with aldehydes and ketones. This process results in the formation of 2,4-dinitrophenylhydrazones, characterized by a bright yellow or orange precipitate. The general reaction can be summarized as follows:

In this reaction, R represents any hydrocarbon group. The formation of the hydrazone involves the nucleophilic addition of the hydrazine group across the carbon-oxygen double bond of the carbonyl compound, followed by elimination of water .

The synthesis of 2,4-dinitrophenylhydrazine can be achieved through several methods:

- Nitration of Phenol: Starting from phenol, it can be nitrated using a mixture of nitric and sulfuric acids to introduce nitro groups at the 2 and 4 positions.

- Reaction with Hydrazine: The nitrated phenol is then reacted with hydrazine to replace a bromine atom (from bromobenzene) or chlorine atom (from chlorobenzene) with a hydrazine group. This process typically involves heating under controlled conditions to facilitate the substitution reaction .

- Direct Reaction: Another method involves directly reacting hydrazine with 2,4-dinitrochlorobenzene, where the electron-withdrawing nitro groups facilitate nucleophilic substitution .

The primary applications of 2,4-dinitrophenylhydrazine include:

- Identification of Carbonyl Compounds: It is widely used in organic chemistry laboratories for qualitative analysis to detect aldehydes and ketones.

- Synthesis of Hydrazones: The derivatives formed can be used for further chemical synthesis.

- Analytical Chemistry: Its ability to form distinct colored precipitates aids in visual identification and quantification of carbonyl-containing substances in various samples .

Studies have shown that 2,4-dinitrophenylhydrazine interacts specifically with carbonyl groups in aldehydes and ketones through nucleophilic addition-elimination mechanisms. This specificity makes it an invaluable reagent in organic synthesis and analytical chemistry. Additionally, its interactions can lead to complex formation that could potentially influence reactivity profiles in various chemical environments .

Several compounds exhibit similar reactivity patterns or structural features to 2,4-dinitrophenylhydrazine:

| Compound | Structure | Unique Features |

|---|---|---|

| Hydrazine | H₂N-NH₂ | Simple structure; less selective for carbonyls |

| Phenylhydrazine | C₆H₅-NH-NH₂ | Reacts similarly but lacks nitro groups |

| Hydroxylamine | H₂N-OH | Forms oximes; reacts with carbonyls but not as selectively |

| 2,4-Dinitroaniline | C₆H₃(NH₂)(NO₂)₂ | Similar nitro substitution; used in dye synthesis |

Each compound has unique characteristics that influence its reactivity and applications. For instance, while hydroxylamine forms oximes from carbonyls, it does not provide the same colorimetric response as 2,4-dinitrophenylhydrazine .

The reactivity of 2,4-dinitrophenylhydrazine with carbonyl compounds is governed by the nucleophilic addition-elimination mechanism, a two-step process central to its analytical utility. In the first step, the nucleophilic nitrogen atom of the hydrazine group attacks the electrophilic carbonyl carbon, facilitated by the polarization of the carbonyl bond ($$ \text{C=O} $$). This polarization arises from the electronegativity difference between oxygen and carbon, creating a partial positive charge ($$ \delta^+ $$) on the carbon atom [2] [7]. Protonation of the carbonyl oxygen by a weak acid catalyst further enhances this electrophilicity, enabling the nucleophilic attack to proceed efficiently [2].

The intermediate formed after nucleophilic addition is a tetrahedral alkoxide species, which subsequently undergoes elimination of a water molecule to yield the hydrazone product. This elimination step restores the aromaticity of the 2,4-dinitrophenyl group, driving the reaction to completion [1] [6]. The overall process is classified as a condensation reaction, as it involves the union of two molecules (the carbonyl compound and 2,4-dinitrophenylhydrazine) with the concurrent loss of water [1]. The reaction’s irreversibility under standard conditions ensures robust derivative formation, a critical feature for qualitative identification [5].

Carbonyl Group Interactions

The interaction between 2,4-dinitrophenylhydrazine and carbonyl groups is highly selective, targeting aldehydes and ketones while excluding other carbonyl-containing functionalities such as esters, amides, and carboxylic acids. This selectivity stems from resonance stabilization in the latter groups, which delocalizes the carbonyl’s electron density and reduces its susceptibility to nucleophilic attack [1] [3]. For example, in carboxylic acids, resonance between the carbonyl oxygen and the hydroxyl group diminishes the electrophilicity of the carbon, preventing hydrazone formation [3].

In contrast, aldehydes and ketones lack such stabilization, rendering their carbonyl carbons more reactive. The reaction’s pH dependence further refines selectivity: optimal activity occurs at pH 4–5, where the carbonyl oxygen is sufficiently protonated to enhance electrophilicity without deprotonating the hydrazine nucleophile [2]. At lower pH values, excessive protonation converts the hydrazine into its non-nucleophilic conjugate acid, while higher pH levels impede carbonyl protonation, both scenarios reducing reaction efficiency [2] [7].

Hydrazone Formation Mechanisms

Hydrazone formation with 2,4-dinitrophenylhydrazine proceeds through a well-defined sequence of electronic rearrangements. Following nucleophilic attack, the intermediate undergoes tautomerization, where a proton shift from the nitrogen to the adjacent oxygen stabilizes the structure. This tautomerization is accompanied by the elimination of water, resulting in a conjugated hydrazone product ($$ \text{C}6\text{H}3(\text{NO}2)2\text{NHN=CRR'} $$) [1] [4]. The extended conjugation between the hydrazone bond ($$ \text{C=N} $$) and the aromatic nitro groups confers distinct chromophoric properties, manifesting as yellow-to-red precipitates depending on the carbonyl compound’s structure [1] [3].

Aromatic aldehydes and ketones typically produce reddish-orange precipitates due to extended π-conjugation with the aryl ring, whereas aliphatic analogs yield yellow products [3] [4]. The crystalline nature of these hydrazones allows for melting point determination, a traditional method for carbonyl identification [4]. Modern studies reveal that hydrazones can exist as stereoisomers (E/Z), though these isomers are often indistinguishable in routine analytical applications [5].

Electronic and Steric Effects in 2,4-Dinitrophenylhydrazine Reactions

The electron-withdrawing nitro groups in 2,4-dinitrophenylhydrazine play a dual role: they enhance the electrophilicity of the carbonyl carbon and increase the hydrazine’s nucleophilicity. By withdrawing electron density through resonance and induction, the nitro groups amplify the partial positive charge on the carbonyl carbon, accelerating nucleophilic attack [3] [7]. Simultaneously, they stabilize the hydrazone product via conjugation, reducing its solubility and promoting precipitation [1] [4].

Steric effects modulate reaction rates, particularly with sterically hindered carbonyl compounds. Bulky substituents adjacent to the carbonyl group hinder nucleophilic approach, slowing hydrazone formation. For instance, cyclohexanone reacts more sluggishly than acetone due to the spatial constraints imposed by its cyclic structure [4]. Conversely, planar aromatic carbonyls (e.g., benzaldehyde) experience minimal steric hindrance, enabling rapid reaction kinetics [3].

Electronic effects also influence the colorimetric response of hydrazones. Aromatic systems with electron-donating groups (e.g., methoxy) redshift the absorption spectrum, intensifying precipitate coloration, while electron-withdrawing groups (e.g., nitro) attenuate this effect [4] [5]. These electronic interactions underscore the reagent’s versatility in differentiating structurally diverse carbonyl compounds.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H228 (93.62%): Flammable solid [Danger Flammable solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant